4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H19N3S2 and its molecular weight is 293.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 847503-24-6) is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19N3S2
- Molecular Weight : 293.45 g/mol
- Structure : The compound features a triazole ring and a benzothienyl moiety which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Case Study: Hep-G2 Cell Line
- A study evaluated the cytotoxicity of various triazole derivatives against the Hep-G2 liver cancer cell line. The results indicated that certain structural modifications significantly enhanced anticancer activity. For example, compounds with specific substituents exhibited cell viability as low as 10.99% compared to standard drugs like ellipticine and doxorubicin .
- The structure–activity relationship (SAR) revealed that the presence of electronegative substituents such as fluorine and chlorine increased the anticancer efficacy of these compounds .
Enzyme Inhibition
Triazoles are known for their ability to inhibit various enzymes involved in critical biological processes:
- Enzyme Targets :
- Aromatase
- Cholinesterase
- Carbonic anhydrase
- Lipoxygenase
- Xanthine oxidase
The ability of triazoles to form hydrogen bonds with enzyme active sites enhances their inhibitory activity .
The mechanisms through which this compound exerts its biological effects may include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Triazoles can interfere with cell cycle progression in cancer cells, leading to growth inhibition.
- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Biological Activity | Observations | Reference |
---|---|---|
Anticancer (Hep-G2) | Cell viability as low as 10.99% | |
Enzyme Inhibition | Active against multiple enzymes | |
Induction of Apoptosis | Confirmed in various studies |
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of triazole derivatives often involves multi-step reactions that can be optimized for yield and purity. The SAR analysis indicates that modifications on the benzothienyl moiety significantly influence the biological activity.
Properties
IUPAC Name |
3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S2/c1-8(2)17-13(15-16-14(17)18)11-7-19-12-6-9(3)4-5-10(11)12/h7-9H,4-6H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKIGPJKYWWAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110223 |
Source
|
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847503-24-6 |
Source
|
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847503-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.